Cas no 88805-95-2 ((3-bromopropyl)dibutylamine hydrobromide)
(3-bromopropyl)dibutylamine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanamine, N-(3-bromopropyl)-N-butyl-, hydrobromide
- 3-Bromopropyldibutylamine Hydrobromide
- N-(3-bromopropyl)-N-butylbutan-1-amine,hydrobromide
- N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide
- (3-BROMOPROPYL)DIBUTYLAMINE HYDROBROMIDE
- N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1)
- 1-Butanamine, N-(3-bromopropyl)-N-butyl-, hydrobromide (9CI)
- 88805-95-2
- N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide
- N-(3-bromopropyl)-N-butylbutan-1-aminehydrobromide
- DTXSID10750261
- C11H25Br2N
- AS-68666
- F1905-0491
- DB-315274
- N-(3-Bromopropyl)-N-butylbutan-1-amine HBr
- AKOS025392014
- F51665
- CS-D0503
- (3-bromopropyl)dibutylamine hydrobromide
-
- MDL: MFCD28369754
- Inchi: 1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
- InChI Key: VZFUYGASMVCGLH-UHFFFAOYSA-N
- SMILES: Br.BrCCCN(CCCC)CCCC
Computed Properties
- Exact Mass: 331.03333g/mol
- Monoisotopic Mass: 329.03537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 88.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
(3-bromopropyl)dibutylamine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-bromopropyl)dibutylamine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B686620-250mg |
3-Bromopropyldibutylamine Hydrobromide |
88805-95-2 | 250mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B686620-2.5g |
3-Bromopropyldibutylamine Hydrobromide |
88805-95-2 | 2.5g |
$ 1918.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N905963-250mg |
N-(3-Bromopropyl)-N-butylbutan-1-amine hydrobromide |
88805-95-2 | 95% | 250mg |
2,268.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00238-5g |
N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide |
88805-95-2 | 95% | 5g |
$900 | 2023-09-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00238-10g |
N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide |
88805-95-2 | 95% | 10g |
$1450 | 2023-09-07 | |
| eNovation Chemicals LLC | D583232-250mg |
3-BroMopropyldibutylaMine HydrobroMide |
88805-95-2 | 95% | 250mg |
$335 | 2024-05-24 | |
| eNovation Chemicals LLC | D583232-500mg |
3-BroMopropyldibutylaMine HydrobroMide |
88805-95-2 | 95% | 500mg |
$552 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061774-50mg |
N-(3-Bromopropyl)-N-butylbutan-1-amine hydrobromide |
88805-95-2 | 98% | 50mg |
¥949.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061774-250mg |
N-(3-Bromopropyl)-N-butylbutan-1-amine hydrobromide |
88805-95-2 | 98% | 250mg |
¥3214.00 | 2024-04-26 | |
| Life Chemicals | F1905-0491-0.25g |
(3-bromopropyl)dibutylamine hydrobromide |
88805-95-2 | 95% | 0.25g |
$252.0 | 2023-09-07 |
(3-bromopropyl)dibutylamine hydrobromide Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on (3-bromopropyl)dibutylamine hydrobromide
Recent Advances in the Study of (3-bromopropyl)dibutylamine hydrobromide (CAS: 88805-95-2)
In recent years, the compound (3-bromopropyl)dibutylamine hydrobromide (CAS: 88805-95-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromopropyl and dibutylamine functional groups, has shown promising potential in various applications, including drug synthesis, biochemical probes, and as an intermediate in the development of novel therapeutic agents. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, biological activities, and potential applications.
The synthesis of (3-bromopropyl)dibutylamine hydrobromide has been optimized in recent studies to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that reduces the number of purification steps while maintaining high enantiomeric purity. This advancement is particularly significant for large-scale production, where efficiency and cost-effectiveness are critical. The study also explored the compound's stability under various conditions, providing valuable insights for its storage and handling in laboratory and industrial settings.
From a biological perspective, (3-bromopropyl)dibutylamine hydrobromide has been investigated for its role as a precursor in the synthesis of quaternary ammonium compounds, which are known for their antimicrobial properties. A recent Nature Chemical Biology article highlighted its use in the development of new cationic surfactants with enhanced antibacterial activity against multi-drug resistant strains. The study demonstrated that derivatives of this compound exhibit low cytotoxicity to mammalian cells, making them attractive candidates for topical antiseptics and disinfectants.
In the pharmaceutical domain, (3-bromopropyl)dibutylamine hydrobromide has been utilized as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions. A 2024 study in ACS Chemical Biology reported its application in the development of inhibitors for the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy. The researchers successfully incorporated the compound into a scaffold that showed nanomolar affinity for PD-L1, paving the way for further optimization and preclinical testing.
Despite these promising developments, challenges remain in the widespread application of (3-bromopropyl)dibutylamine hydrobromide. Issues such as its solubility in aqueous solutions and potential side reactions during derivatization require further investigation. Ongoing research aims to address these limitations through structural modifications and the development of novel formulation strategies. Future studies are expected to explore its potential in other therapeutic areas, including neurodegenerative diseases and metabolic disorders.
In conclusion, (3-bromopropyl)dibutylamine hydrobromide (CAS: 88805-95-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Recent advancements in its synthesis and applications underscore its potential to contribute to the development of new therapeutic agents and biochemical tools. Continued research efforts will likely uncover additional uses for this molecule, further solidifying its importance in the field.
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